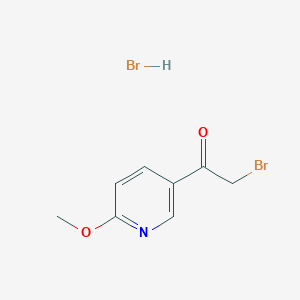
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
- 5-Acetyl-2-bromopyridine
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
Uniqueness
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
1377962-48-5 |
|---|---|
分子式 |
C8H9Br2NO2 |
分子量 |
310.97 g/mol |
IUPAC名 |
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8-3-2-6(5-10-8)7(11)4-9;/h2-3,5H,4H2,1H3;1H |
InChIキー |
GRKYXKHWXUYLMG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=O)CBr.Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
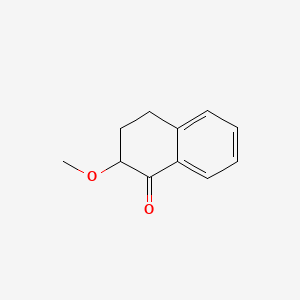
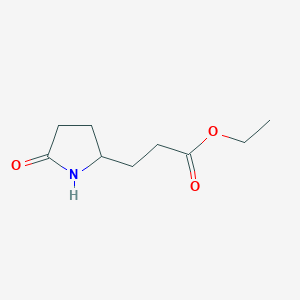
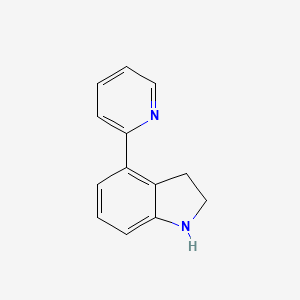
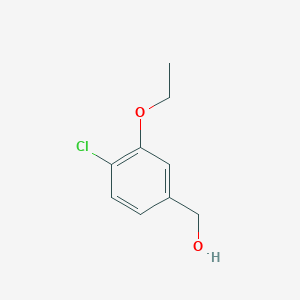
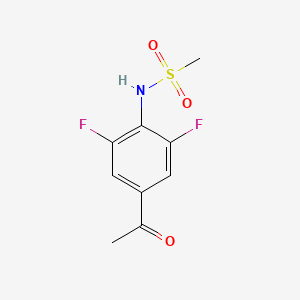
![7-[(2-bromoallyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B8727606.png)
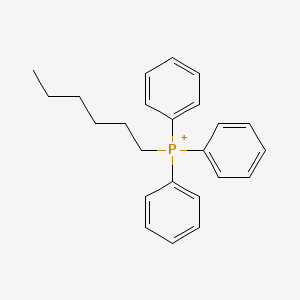
![{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}acetic acid](/img/structure/B8727612.png)
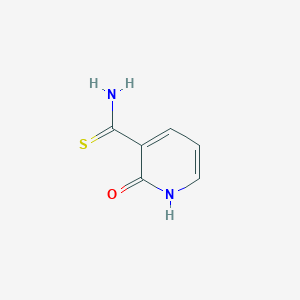
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)
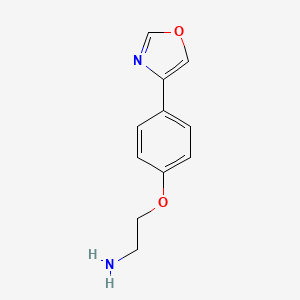
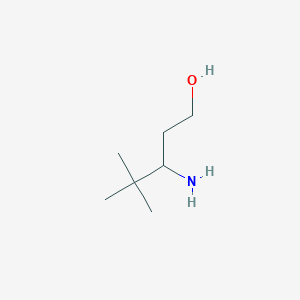
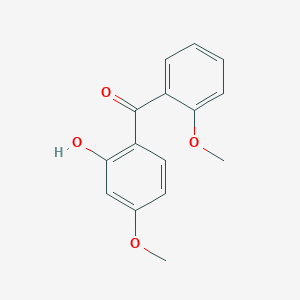
![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
